molecular formula C21H17ClN2O2S B2850025 4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946266-22-4

4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2850025
CAS No.: 946266-22-4
M. Wt: 396.89
InChI Key: IZQCCIXYARHSIE-UHFFFAOYSA-N
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Description

4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide (Compound ID: G511-0259) is a synthetic small molecule with a molecular formula of C₂₁H₁₇ClN₂O₂S and a molecular weight of 396.89 g/mol . Its structure features a tetrahydroquinoline core substituted at the 1-position with a thiophene-2-carbonyl group and at the 7-position with a 4-chlorobenzamide moiety. Key physicochemical properties include a high calculated logP of 4.96, indicating significant lipophilicity, and a polar surface area of 39.66 Ų, which influences solubility and membrane permeability .

Properties

IUPAC Name

4-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O2S/c22-16-8-5-15(6-9-16)20(25)23-17-10-7-14-3-1-11-24(18(14)13-17)21(26)19-4-2-12-27-19/h2,4-10,12-13H,1,3,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQCCIXYARHSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield fully saturated quinoline derivatives.

Scientific Research Applications

4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section compares G511-0259 with three analogs:

Methyl 6-Chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methyl-hydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate ()

N-(1,2,3,4-tetrahydroquinolin-4-yl)carbamate ()

4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide ()

Table 1: Molecular and Physicochemical Comparison

Property G511-0259 Methyl 6-Chloro-Benzodithiazine N-Tetrahydroquinolin-4-yl Carbamate 4-(tert-Butyl) Analog
Molecular Formula C₂₁H₁₇ClN₂O₂S C₁₄H₁₁ClN₄O₄S₃ C₁₁H₁₅ClN₂O₂ (hydrochloride salt) C₂₄H₃₀N₂O₂
Molecular Weight (g/mol) 396.89 430.93 257.21 (hydrochloride) 378.51
logP 4.96 Not reported Not reported Not reported
Hydrogen Bond Donors 1 3 (hydrazino, dihydroxy) 1 (carbamate) 1
Hydrogen Bond Acceptors 4 7 (carboxylate, dioxo, etc.) 3 3
Key Functional Groups Thiophene-2-carbonyl, benzamide Benzodithiazine, dihydroxybenzylidene Carbamate, piperazin-2-one tert-Butyl, isobutyryl

Structural and Functional Differences

  • Core Scaffold: G511-0259 and the 4-(tert-Butyl) analog share a tetrahydroquinoline backbone, while the benzodithiazine compound () and the carbamate derivative () employ benzodithiazine and piperazin-2-one cores, respectively. These differences influence conformational rigidity and target selectivity.
  • The chlorobenzamide moiety in G511-0259 may enhance hydrophobic interactions in binding pockets compared to the dihydroxybenzylidene group in the benzodithiazine compound, which could improve solubility but reduce membrane permeability .

Pharmacokinetic Implications

  • Lipophilicity : G511-0259’s logP of 4.96 suggests superior cell permeability compared to the carbamate derivative (logP unreported but likely lower due to polar groups) but may pose challenges for aqueous solubility .

Biological Activity

4-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16ClN3OS\text{C}_{17}\text{H}_{16}\text{ClN}_{3}\text{OS}

This compound features a chloro group, a thiophene ring, and a tetrahydroquinoline moiety, which are significant for its biological activity.

Antimicrobial Properties

Research has demonstrated that compounds with similar structures exhibit antimicrobial activity. For instance, studies on thiophene derivatives have shown effectiveness against various bacterial strains. The presence of the thiophene ring in our compound may contribute to similar antimicrobial properties.

Compound Activity Target Organism Reference
Thiophene DerivativeAntibacterialStaphylococcus aureus
4-chloro-N-benzamideAntifungalCandida albicans

Anticancer Activity

The tetrahydroquinoline scaffold has been linked to anticancer properties in several studies. For instance, derivatives of tetrahydroquinoline have shown cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The specific activity of this compound against these cell lines remains to be fully elucidated.

Cell Line IC50 (µM) Reference
HeLa20
MCF-715

The proposed mechanism of action for similar compounds involves the inhibition of key enzymes or pathways within microbial cells or cancer cells. For example:

  • Inhibition of DNA synthesis : Compounds that target DNA gyrase or topoisomerase have been shown to disrupt bacterial replication.
  • Induction of apoptosis : Certain tetrahydroquinoline derivatives initiate programmed cell death in cancer cells.

Study 1: Synthesis and Antimicrobial Testing

A recent study synthesized various thiophene-based compounds and evaluated their antimicrobial efficacy. The results indicated that modifications to the thiophene ring significantly impacted activity against Gram-positive bacteria.

Study 2: Cytotoxicity in Cancer Research

In vitro studies on tetrahydroquinoline derivatives demonstrated significant cytotoxicity against breast cancer cell lines. The study highlighted the role of structural modifications on enhancing anticancer activity.

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